molecular formula C12H14F3N B13342631 (R)-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine

Katalognummer: B13342631
Molekulargewicht: 229.24 g/mol
InChI-Schlüssel: OQVGEPQDINYINI-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a methyl group on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methyl groups. One common method involves the use of enantioselective catalytic reactions to ensure the desired chirality is achieved. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine may involve large-scale catalytic processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

®-2-(3-Methyl-2-(trifluoromethyl)phenyl)pyrrolidine stands out due to the combination of the trifluoromethyl group and the chiral pyrrolidine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C12H14F3N

Molekulargewicht

229.24 g/mol

IUPAC-Name

(2R)-2-[3-methyl-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C12H14F3N/c1-8-4-2-5-9(10-6-3-7-16-10)11(8)12(13,14)15/h2,4-5,10,16H,3,6-7H2,1H3/t10-/m1/s1

InChI-Schlüssel

OQVGEPQDINYINI-SNVBAGLBSA-N

Isomerische SMILES

CC1=C(C(=CC=C1)[C@H]2CCCN2)C(F)(F)F

Kanonische SMILES

CC1=C(C(=CC=C1)C2CCCN2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.